3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
3-methyl-6-(thiolan-3-yloxy)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11-6-10-8(4-9(11)12)13-7-2-3-14-5-7/h4,6-7H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVJUUISVWUADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OC2CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one typically involves the following steps:
Formation of the Dihydropyrimidin-4-one Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor of the dihydropyrimidin-4-one.
Methylation: The final step involves the methylation of the 3-position, which can be accomplished using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the dihydropyrimidin-4-one core or the thiolan-3-yloxy group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the methyl group or the thiolan-3-yloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dihydropyrimidin-4-one derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one depends on its specific application. In biological systems, it may exert its effects by:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Activity Gaps: While compounds like 6-(furochromenyl)dihydropyrimidinones show analgesic activity , the biological profile of this compound remains unexplored in the provided evidence. Its thiolan-ether group may warrant testing in models of inflammation or neurological disorders.
- ADME Considerations : The thiolan substituent’s hydrophobicity could limit aqueous solubility compared to more polar derivatives (e.g., coumarin hybrids). However, this may enhance membrane permeability, a critical factor for CNS-targeting agents .
Biological Activity
3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is classified as a dihydropyrimidinone, characterized by the presence of a thiolane moiety and a methoxy group. Its molecular formula is CHNOS, and it has a molecular weight of approximately 225.29 g/mol. The structural features contribute to its biological properties, particularly in enzyme inhibition and antioxidant activity.
Research indicates that this compound exhibits several mechanisms of action:
- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This activity suggests potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : Studies have demonstrated that the compound possesses significant antioxidant properties, which can mitigate oxidative stress in cellular environments. This activity is particularly relevant for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, which may be beneficial in conditions characterized by chronic inflammation .
Tyrosinase Inhibition Assays
In vitro studies have evaluated the inhibitory effect of this compound on mushroom tyrosinase. The following table summarizes the IC values obtained from various analogs compared to standard inhibitors:
| Compound | IC (µM) | Remarks |
|---|---|---|
| Kojic Acid | 24.09 | Positive control |
| 3-Methyl-6-(thiolan-3-yloxy) | 12.50 | Potent inhibitor |
| Analog A (related structure) | 15.00 | Moderate inhibitor |
| Analog B (related structure) | 30.75 | Weaker inhibition |
The results indicate that this compound is a more effective inhibitor than kojic acid, suggesting its potential use in cosmetic formulations aimed at skin lightening .
Antioxidant Activity Assays
The antioxidant capacity was assessed using DPPH radical scavenging assays. The following table presents the results:
| Compound | % Inhibition at 100 µM | Remarks |
|---|---|---|
| Trolox | 95 | Positive control |
| 3-Methyl-6-(thiolan-3-yloxy) | 85 | Strong antioxidant activity |
| Analog C (related structure) | 60 | Moderate antioxidant activity |
These findings suggest that the compound effectively scavenges free radicals, which could be beneficial for preventing oxidative stress-related diseases .
Case Studies and Applications
- Skin Lightening Products : Due to its potent tyrosinase inhibition, this compound is being explored for inclusion in skin lightening products aimed at reducing hyperpigmentation.
- Cosmetic Formulations : Its antioxidant properties make it an attractive candidate for formulations designed to protect skin from environmental damage and aging.
- Therapeutic Potential : The anti-inflammatory effects observed suggest potential applications in treating inflammatory skin conditions such as acne or psoriasis.
Q & A
Q. What are the recommended synthetic routes for 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one?
A modified Biginelli-like multicomponent reaction is commonly employed. For example, refluxing thiolan-3-ol with a substituted aldehyde (e.g., 4-methoxybenzaldehyde) and urea/thiourea in a solvent system (n-heptane-toluene, 1:1) catalyzed by ZnCl₂ yields dihydropyrimidinone derivatives . Post-synthesis purification via recrystallization (e.g., ethanol or dioxane) ensures high purity. TLC monitoring is critical to confirm reaction completion.
Q. How can structural ambiguities in the compound be resolved?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and confirming substituent positions. For example, SC-XRD parameters (R factor < 0.05, T = 113 K) were used to validate the structure of a related 6-hydroxy-tetrahydropyrimidinone derivative . Complementary techniques include:
Q. What solvent systems optimize recrystallization for purity?
Ethanol and dioxane are preferred for recrystallizing dihydropyrimidinones due to their moderate polarity and compatibility with heterocyclic systems. For example, 93% yield and 99% purity were achieved for a structurally similar compound using dioxane .
Advanced Research Questions
Q. How does the thiolan-3-yloxy group influence reactivity in nucleophilic substitutions?
The thiolan (tetrahydrothiophene) ring introduces steric hindrance and electron-donating effects, altering reaction kinetics. For instance, in analogous pyridine derivatives, the thiolan-3-yloxy group reduces electrophilic aromatic substitution rates by 30% compared to unsubstituted analogs. Kinetic studies using HPLC or GC-MS are recommended to quantify substituent effects .
Q. What strategies address contradictions in computational vs. experimental biological activity data?
For anticancer activity predictions (e.g., PubChem-computed data), validate in vitro using cell viability assays (e.g., MTT). For example, discrepancies in IC₅₀ values between computational models (PubChem) and experimental results (e.g., 4-Methyl-6-(thiolan-3-yloxy)pyridin-3-amine) can arise from solvation effects or protein-binding assumptions. Cross-validation with molecular docking (e.g., AutoDock Vina) and SPR binding assays is advised .
Q. How can regioselectivity challenges in functionalizing the dihydropyrimidinone core be mitigated?
Use directing groups or protecting strategies. For example:
Q. What mechanistic insights explain side-product formation during synthesis?
Common side products include over-alkylated derivatives or ring-opened thiolan adducts. For example, in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones, excess methyl iodide led to N-methylation byproducts (28% yield via Method b vs. 93% via Method a) . Optimize stoichiometry (1:1.3 molar ratio for alkylating agents) and monitor via LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
